

Structure-activity relationship (SAR) studies of Cyclohexanecarboxamide analogues.

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Compound of Interest

Compound Name: Cyclohexanecarboxamide

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclohexanecarboxamide Analogues

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount to designing new and effective therapeutic agents. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of **cyclohexanecarboxamide** analogues and related cyclohexane derivatives, with a focus on their anticancer and anti-inflammatory activities. Experimental data is presented to support the findings, and detailed protocols for key biological assays are provided.

Anticancer Activity of Cyclohexanecarboxamide Analogues

A series of novel 1,1-disubstituted cyclohexane-1-carboxamides were designed and synthesized as potential apoptotic inducers.[1] Their cytotoxic activity was evaluated against several human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[1] The A549 cell line showed the highest sensitivity to these compounds.[1]

Notably, compounds 6a and 8a demonstrated potent anticancer activity, with IC₅₀ values of 3.03 μ M and 5.21 μ M, respectively, against the A549 cell line, comparable to the standard chemotherapeutic drug doxorubicin (IC₅₀ = 3.01 μ M).[1] Further investigation revealed that

these compounds induce apoptosis by activating caspases-3, -8, and -9, and promoting cell cycle arrest at the G2/M phase.[1] Molecular docking studies suggest that these compounds can bind to the active site of caspase-3.[1]

Another study on pyridine-dicarboxamide-cyclohexanone derivatives also revealed significant anticancer potential.[2] Compounds 3c, 3e, and 3l exhibited notable activity against various cancer cell lines. Specifically, compound 3l showed high potency against HCT-116 ($IC_{50} = 6 \pm 0.78 \mu M$) and HuH-7 ($IC_{50} = 4.5 \pm 0.3 \mu M$) liver cancer cells, surpassing the efficacy of cisplatin in these cell lines.[2]

Data Presentation: Anticancer Activity

Compound	Modification	Target Cell Line	IC50 (μM)	Reference
6a	1,1-disubstituted cyclohexane-1-carboxamide	A549 (Lung)	3.03	[1]
8a	1,1-disubstituted cyclohexane-1-carboxamide	A549 (Lung)	5.21	[1]
Doxorubicin	Standard	A549 (Lung)	3.01	[1]
3c	p-chlorophenyl substituted pyridine-dicarboxamide-cyclohexanone	MDA-MB-231 (Breast)	7 ± 1.12	[2]
3c	p-chlorophenyl substituted pyridine-dicarboxamide-cyclohexanone	HepG2 (Liver)	8 ± 0.89	[2]
3e	p-bromophenyl substituted pyridine-dicarboxamide-cyclohexanone	MDA-MB-231 (Breast)	5 ± 0.5	[2]
3l	p-trifluoromethylphenyl and chloropyridine substituted pyridine-dicarboxamide-cyclohexanone	MDA-MB-231 (Breast)	5 ± 0.25	[2]

3l	p-trifluoromethylphenyl and chloropyridine substituted pyridine-dicarboxamide-cyclohexanone	HCT-116 (Colon)	6 ± 0.78	[2]
3l	p-trifluoromethylphenyl and chloropyridine substituted pyridine-dicarboxamide-cyclohexanone	HuH-7 (Liver)	4.5 ± 0.3	[2]
Cisplatin	Standard	MDA-MB-231 (Breast)	15 ± 0.71	[2]
Cisplatin	Standard	HepG2 (Liver)	10 ± 0.65	[2]
Cisplatin	Standard	HCT-116 (Colon)	8 ± 0.76	[2]
Cisplatin	Standard	HuH-7 (Liver)	14.7 ± 0.5	[2]

Anti-inflammatory Activity of Cyclohexanecarboxamide Analogues

A series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has been evaluated for anti-inflammatory and antiproliferative activities.[3][4] The anti-inflammatory activity was determined by measuring the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and the anti-inflammatory cytokine Interleukin-10 (IL-10) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3][4]

The nature and position of substituents on the phenyl ring of the amidrazone moiety were found to significantly influence the biological activity.[3] For instance, compound 2b (4-

chlorophenyl) was a potent inhibitor of TNF- α , IL-6, and IL-10 at a high dose, showing broad-spectrum cytokine inhibition.[4] In contrast, compound 2f (2,4-dichlorophenyl) exhibited strong and selective inhibition of TNF- α across all tested concentrations.[3][4]

Data Presentation: Anti-inflammatory Activity

Compound	Substituent	Concentration ($\mu\text{g/mL}$)	TNF- α Inhibition (%)	IL-6 Inhibition (%)	IL-10 Inhibition (%)	Reference
2b	4-chlorophenyl	100	~99	~93	~92	[4]
2f	2,4-dichlorophenyl	10	~66	Not significant	Not significant	[4]
2f	2,4-dichlorophenyl	50	~75	Not significant	Not significant	[4]
2f	2,4-dichlorophenyl	100	~81	Not significant	Not significant	[4]

Experimental Protocols

Cytotoxicity and Antiproliferative Activity (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Procedure:

- Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

- Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After the incubation period, the medium is removed, and MTT solution is added to each well.
- The plates are incubated for a few hours to allow for formazan crystal formation.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Quantification of Cytokines (ELISA)

This assay is employed to measure the concentration of cytokines like TNF- α and IL-6 in cell culture supernatants.

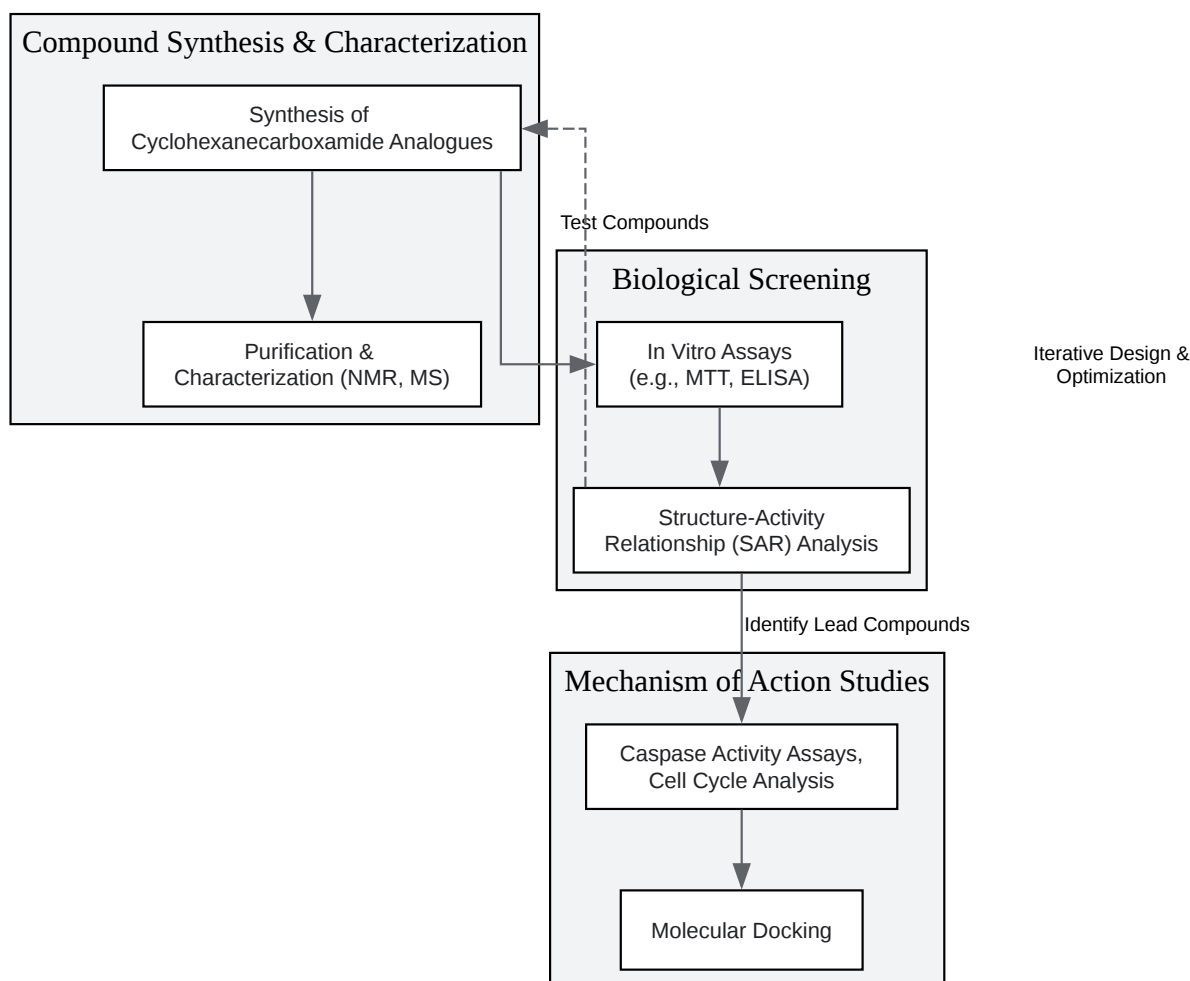
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) technique is used. A capture antibody specific to the target cytokine is coated onto the wells of a microplate. When the sample containing the cytokine is added, the cytokine binds to the capture antibody. Subsequently, a second, enzyme-linked detection antibody that also recognizes the cytokine is added, forming a "sandwich". The enzyme's substrate is then added, and the resulting color change is proportional to the amount of cytokine present.[\[3\]](#)

Procedure:

- Microplate wells are coated with a capture antibody specific for the cytokine of interest.
- The plates are washed, and any remaining protein-binding sites are blocked.
- Cell culture supernatants (samples) and standards are added to the wells and incubated.
- The plates are washed, and a biotinylated detection antibody is added.

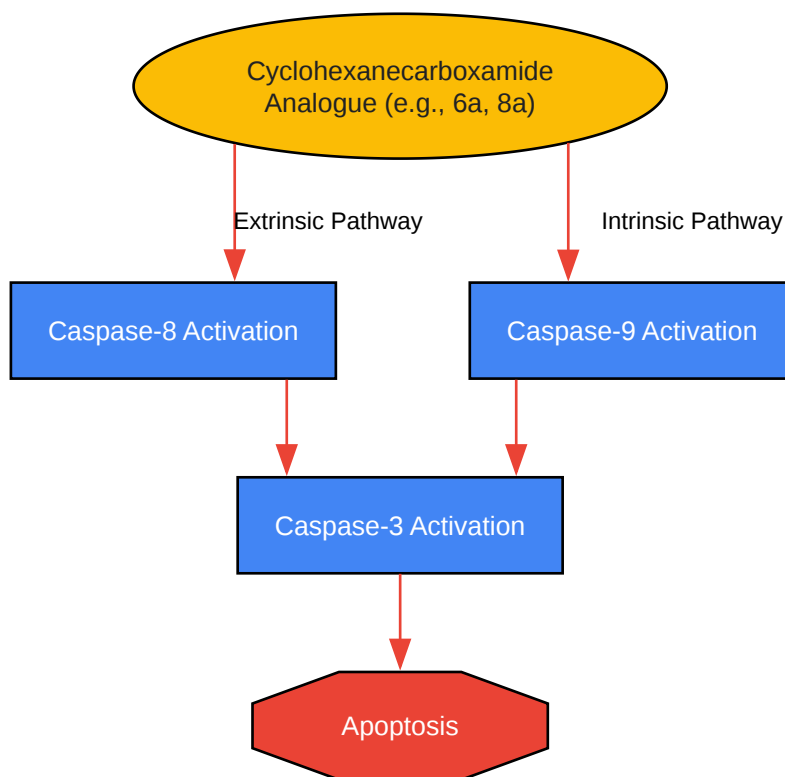
- After another wash, an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase) is added.
- The plates are washed again, and a substrate solution is added to produce a colorimetric reaction.
- The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
- A standard curve is generated to determine the concentration of the cytokine in the samples.

Visualizations



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Caption: A generalized workflow for the discovery and evaluation of novel **cyclohexanecarboxamide** analogues.



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Caption: Proposed apoptotic signaling pathway induced by active **cyclohexanecarboxamide** analogues.

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